N-(4-iodophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Overview
Description
N-(4-iodophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a combination of aromatic, triazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction.
Iodination: The iodophenyl group is added using an iodination reaction, often involving iodine and a suitable oxidizing agent.
Final Coupling: The final step involves coupling the triazole derivative with the iodophenyl acetamide under conditions that promote the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazole moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The triazole moiety is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Cancer Research: The compound’s ability to interact with biological macromolecules could be explored for anticancer activity.
Industry
Pharmaceuticals: Potential use in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Possible applications in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can interact with metal ions, while the aromatic groups can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(4-bromophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
The presence of the iodophenyl group in N-(4-iodophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide distinguishes it from its chlorinated and brominated analogs. Iodine’s larger atomic radius and higher polarizability can lead to different biological activities and interactions compared to chlorine or bromine.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-[[4-methyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23IN4O2S/c1-14(2)15-4-10-18(11-5-15)28-12-19-24-25-21(26(19)3)29-13-20(27)23-17-8-6-16(22)7-9-17/h4-11,14H,12-13H2,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRXAGWUGOZNBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23IN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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